molecular formula C11H11ClO2 B599522 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 151157-45-8

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No. B599522
M. Wt: 210.657
InChI Key: YYPGGXSABCALFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is a heterocyclic organic compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . The IUPAC name for this compound is the same as its common name .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a 2-chlorophenyl group attached . The InChI code for this compound is 1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” include a molecular weight of 210.66 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Unfortunately, specific information about its melting point, boiling point, density, and solubility is not available.

Scientific Research Applications

Photochemical Reactivity

  • A study examined the photochemical reactivity of chloro-substituted trans-stilbene carboxylic acids, including derivatives similar to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid. These compounds demonstrated the ability to dimerize upon excitation, forming a substituted cyclobutane system (H. Brune et al., 1994).

Cyclobutane Group Chemistry

  • The cyclobutane group, which is part of the 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid structure, is known for its resistance to certain reagents and its reactivity compared to unsaturated hydrocarbons. This research provides a comprehensive overview of the general properties, synthesis, and reactions involving the cyclobutane group (B. Uff, 1964).

Synthesis and Structural Studies

  • Various studies have focused on the synthesis and structural analysis of cyclobutane-containing compounds. These include the synthesis of cis and trans methanoglutamic acids from cyclobutane precursors (Y. Gaoni, 1988), and the development of a method to create cell-permeable forms of important biochemical intermediates using cyclobutene-1-carboxylates (M. Jung & G. Deng, 2012).

Applications in Amino Acid Synthesis

  • Research has also been conducted on the synthesis of amino acids using cyclobutane derivatives. This includes the preparation of 2-(aminomethyl)cyclobutane-1-carboxylic acid isomers (Virginie André et al., 2011) and the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids (Christine Gauzy et al., 2004).

Polymerization and Ring-Opening Reactions

  • The ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including those related to 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid, has been studied, showing potential in the creation of polymers (Airong Song et al., 2010). Additionally, the rhodium-catalyzed ring-opening reaction of cyclobutanones with arylboronic acids has been explored (T. Matsuda et al., 2004).

X-ray Structural Analysis

  • X-ray diffraction methods have been used to determine the structure of cyclobutane carboxylic acids, providing insights into the molecular conformation and bond lengths (G. M. Reisner et al., 1983).

Safety And Hazards

The safety information for “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” indicates that it has a GHS07 pictogram and a warning signal word . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .

Future Directions

As “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is a relatively new compound , future research could explore its potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry.

properties

IUPAC Name

1-(2-chlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPGGXSABCALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693225
Record name 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

CAS RN

151157-45-8
Record name 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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